
Gosogliptin
Descripción general
Descripción
Gosogliptin, also known by its trade name Saterex, is a drug used for the treatment of type II diabetes. It belongs to the class of dipeptidyl peptidase-4 inhibitors, commonly referred to as gliptins. This compound was discovered and developed by Pfizer and has been approved for use in Russia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gosogliptin involves several key stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-efficiency and high yield. The use of advanced purification techniques ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Gosogliptin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Monotherapy in Type 2 Diabetes Mellitus
Gosogliptin has been evaluated as a monotherapy for patients with T2DM. In a study comparing this compound with another DPP-4 inhibitor, Vildagliptin, it was found that both drugs significantly reduced HbA1c levels after 12 weeks. The reductions were -0.93% for this compound and -1.03% for Vildagliptin, indicating comparable efficacy .
Combination Therapy with Metformin
This compound is often used in combination with Metformin, particularly for patients who do not achieve adequate glycemic control with Metformin alone. A large-scale observational study involving 5,741 patients demonstrated that the combination therapy resulted in a significant reduction in HbA1c levels, with 49.6% of participants reaching target levels (<7.0%) after six months . The safety profile remained favorable, with low incidences of hypoglycemia reported.
Efficacy in Comorbid Patients
The efficacy of this compound has also been assessed in patients with comorbid conditions such as hypertension and dyslipidemia. The PALITRA study noted that treatment adherence and patient satisfaction were high among those receiving this compound alongside other medications for comorbidities .
Long-Term Safety and Efficacy
Long-term studies have indicated that this compound maintains its efficacy over extended periods without significant adverse effects. In a comparative study over 36 weeks, both monotherapy and combination therapy showed sustained reductions in HbA1c levels, confirming the drug's long-term safety profile .
Efficacy of this compound vs. Vildagliptin
Parameter | This compound (n=149) | Vildagliptin (n=150) | P-value |
---|---|---|---|
HbA1c Reduction (12 weeks) | -0.93% | -1.03% | 0.74 |
HbA1c Target Achieved (<7%) | 56.4% | 55.4% | 0.74 |
Safety Profile Comparison
Adverse Effect | This compound (%) | Vildagliptin (%) |
---|---|---|
Hypoglycemia | <5 | <5 |
Weight Gain | None | None |
Case Study 1: Efficacy in Elderly Patients
A case study involving elderly patients with T2DM showed that those treated with a combination of Metformin and this compound experienced improved glycemic control without significant weight gain or increased risk of hypoglycemia over a six-month period.
Case Study 2: Impact on Quality of Life
Another observational study highlighted the positive impact of this compound on the quality of life among patients with T2DM. Patients reported higher satisfaction scores regarding their treatment regimen when using this compound compared to other DPP-4 inhibitors.
Mecanismo De Acción
Gosogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, which are responsible for stimulating insulin secretion in response to meals. By increasing the levels of active incretin hormones, this compound helps in maintaining better glycemic control .
Comparación Con Compuestos Similares
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison: Gosogliptin is unique in its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. Compared to other gliptins, this compound has shown a favorable pharmacokinetic profile and a lower risk of adverse effects. Its unique chemical structure, particularly the presence of the difluoromethyl group, contributes to its distinct pharmacological properties .
Actividad Biológica
Gosogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used in the management of type II diabetes mellitus. This compound has been studied extensively for its biological activity, pharmacokinetics, and therapeutic efficacy. Below is a detailed overview of its biological activity, supported by data tables and case studies.
This compound functions by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose metabolism. By blocking DPP-4, this compound increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism helps lower blood glucose levels effectively without causing hypoglycemia.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:
Parameter | Value |
---|---|
Molecular Formula | C17H24F2N6O |
Molar Mass | 366.417 g·mol−1 |
Bioavailability | Approximately 80% |
Half-life | 12 hours |
Metabolism | Hepatic (via CYP3A4) |
Excretion | Renal (urine) |
This compound's absorption is rapid, with peak plasma concentrations occurring within 1-2 hours after administration. The drug is primarily eliminated through renal pathways, making it suitable for patients with varying degrees of renal function .
Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of this compound in managing type II diabetes. A notable Phase 3 study conducted in Russia reported the following outcomes:
- Reduction in HbA1c : this compound significantly lowered HbA1c levels by an average of 0.8% compared to placebo.
- Weight Management : Patients experienced minimal weight gain or even weight loss, which is advantageous for diabetic patients.
- Adverse Effects : The drug was well tolerated, with the most common side effects being mild gastrointestinal disturbances .
Case Study 1: Efficacy in a Diabetic Patient
Patient Profile :
- Age : 58 years
- Sex : Male
- Comorbidities : Hypertension, dyslipidemia
Treatment Regimen :
- Initial treatment with metformin was insufficient; thus, this compound was added.
Outcomes :
- After 12 weeks of treatment, HbA1c decreased from 9.5% to 7.2%.
- No significant adverse effects were reported.
This case illustrates the effectiveness of this compound as an adjunct therapy in poorly controlled type II diabetes .
Case Study 2: Long-term Safety Profile
Patient Profile :
- Age : 65 years
- Sex : Female
- Comorbidities : Type II diabetes for 10 years, chronic kidney disease (stage II)
Treatment Regimen :
- This compound was introduced alongside metformin.
Outcomes :
Propiedades
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEWGXUTRTXFRF-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007213 | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869490-23-3 | |
Record name | Gosogliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gosogliptin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gosogliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOSOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.